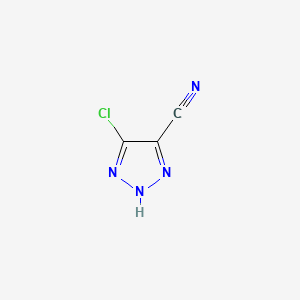
4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C16H14ClNO2 and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation
1,4-Dihydro-2H-3,1-benzoxazin-2-one derivatives, including compounds similar to 4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, have been synthesized and tested for pharmacological activities. A specific derivative exhibited anticonvulsant activity against chemically and electrically induced seizures in mice, with low acute toxicity (De Marchi, Tamagnone, & Torielli, 1971).
Chemical Structure Analysis
The structural analysis of substituted 3,4-dihydro-2H-1,4-benzoxazine compounds, such as the title compound (Z)-7-Chloro-3-[(3-chlorophenyl)-methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine, revealed insights into their molecular conformation. These studies contribute to the understanding of how structural variations impact the physical properties and potential applications of these compounds (Chaudhuri, Helliwell, & Kundu, 2001).
Synthesis and Biological Activity
Research on the synthesis of various 3,4-dihydro-2H-1,4-benzoxazine derivatives, including acetates and acetonitriles, has shown that some of these compounds possess significant anxiolytic and anticonvulsant activities. This highlights the potential of these compounds in the development of new therapeutic agents (Masuoka, Asako, Goto, & Noguchi, 1986).
Photochemical Reactions
Studies on 3-Phenyl-2H-1, 4-benzoxazines, including this compound, have explored their light sensitivity and photochemical reactions. These investigations provide valuable insights for potential applications in photochemistry and materials science (Battistoni, Bruni, Fava, & Tosi, 1983).
Thermal Behavior
Research on benzoxazine resins, including multifunctional benzoxazines with varying functional groups, has examined their thermal behavior. These studies are crucial for understanding the application of these materials in high-performance composites and coatings (Muraoka et al., 2022).
Antibacterial Activity
The synthesis and evaluation of 1, 4-Benzoxazine analogues have demonstrated significant antibacterial activity against various strains. This suggests the potential of these compounds in the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Neuroprotective Activity
Studies on 8-alkylamino-1,4-benzoxazine antioxidants have revealed their potent neuroprotective properties, effective in models of brain damage. This highlights the potential of these compounds in treating neurological disorders (Largeron et al., 2001).
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity and toxicity. Chloroacetyl chloride, for example, is known to be corrosive and can cause severe skin burns and eye damage . If this compound contains a chloroacetyl group, similar precautions may be necessary when handling it.
Future Directions
The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could involve further testing of its efficacy and safety, potentially leading to clinical trials. Alternatively, if it’s a useful intermediate in chemical synthesis, future research could involve exploring new reactions it can participate in or new compounds it can be used to synthesize .
Properties
IUPAC Name |
2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWBVYWJBXUVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395874 | |
| Record name | 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22178-50-3 | |
| Record name | 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)

![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)



![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3024658.png)



